![molecular formula C9H11N3O B13016460 (6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13016460.png)
(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. The presence of an amino group and a hydroxymethyl group in the structure of this compound enhances its potential for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by subsequent functional group modifications. One common method involves the reaction of 2-methylbenzimidazole with formaldehyde and ammonia under controlled conditions to introduce the hydroxymethyl and amino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of (6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)carboxylic acid.
Reduction: Formation of (6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)amine.
Substitution: Formation of various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of (6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The compound may also interact with DNA or RNA, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzimidazole: Lacks the amino and hydroxymethyl groups, making it less reactive.
6-Amino-1H-benzimidazole: Lacks the methyl and hydroxymethyl groups, affecting its chemical properties.
(1-Methyl-1H-benzo[d]imidazol-4-yl)methanol: Lacks the amino group, altering its biological activity.
Uniqueness
(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol is unique due to the presence of both amino and hydroxymethyl groups, which enhance its reactivity and potential for various applications. The combination of these functional groups allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C9H11N3O |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
(6-amino-2-methyl-1H-benzimidazol-4-yl)methanol |
InChI |
InChI=1S/C9H11N3O/c1-5-11-8-3-7(10)2-6(4-13)9(8)12-5/h2-3,13H,4,10H2,1H3,(H,11,12) |
Clé InChI |
DKAZHOYOJGDNTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C(C=C2N1)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


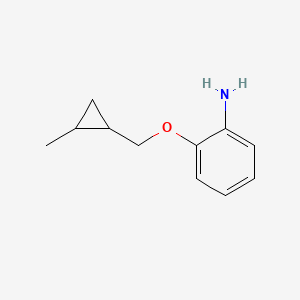
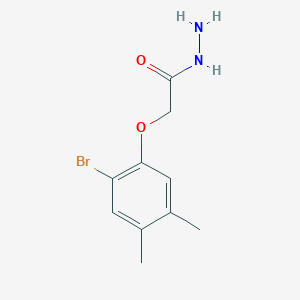
![N,4'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13016394.png)
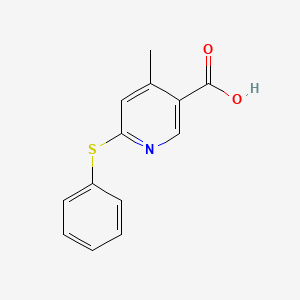
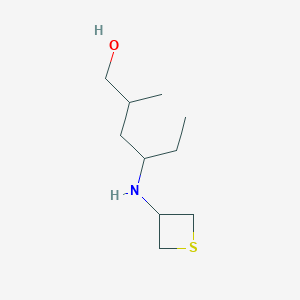

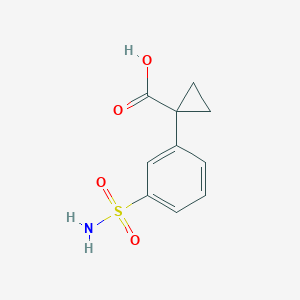
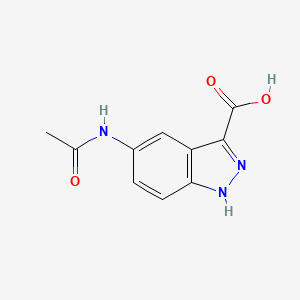
![2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol](/img/structure/B13016435.png)
![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B13016439.png)




